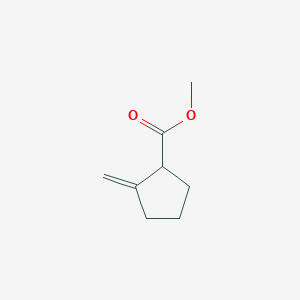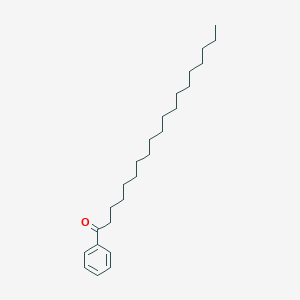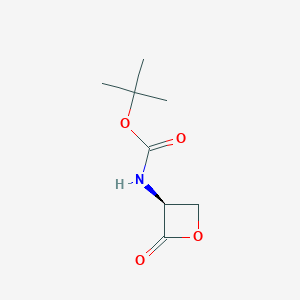![molecular formula C18H24Cl2N2O3 B020759 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione CAS No. 108708-01-6](/img/structure/B20759.png)
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU or Carmustine, is an alkylating agent that has been used for the treatment of various types of cancers. It belongs to the group of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors.
作用機序
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione works by forming covalent bonds with the DNA of cancer cells, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione also inhibits the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects.
生化学的および生理学的効果
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress, which can lead to the formation of reactive oxygen species (ROS). 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has also been shown to affect the activity of various enzymes, including glutathione peroxidase and superoxide dismutase. These effects can lead to cellular damage and ultimately cell death.
実験室実験の利点と制限
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It has a high degree of solubility in aqueous solutions, which makes it easy to prepare for use in cell culture experiments. It also has a long half-life, which allows for sustained exposure of cells to the drug. However, 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several limitations as well. It is highly toxic and can be difficult to handle safely. It also has a narrow therapeutic window, which means that it can be difficult to achieve effective doses without causing significant toxicity.
将来の方向性
There are several areas of research that could be explored in the future with regards to 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione. One potential area of research is the development of new formulations of the drug that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of the use of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of action of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in order to better understand how it works and how it can be optimized for use in the treatment of cancer.
合成法
The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,4-butanediol with phosgene to form 1,4-bis(chloroformate)butane. This intermediate is then reacted with 4-butoxyaniline to form 1-(4-butoxyphenyl)-4,4-bis(chloroformate)butane. The final product is obtained by reacting this intermediate with pyrrolidine-2,5-dione.
科学的研究の応用
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancers, including brain, lung, and breast cancers. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been found to be effective in inhibiting the growth of cancer cells by damaging their DNA. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
108708-01-6 |
|---|---|
製品名 |
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
分子式 |
C18H24Cl2N2O3 |
分子量 |
387.3 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-2-3-12-25-15-6-4-14(5-7-15)22-17(23)13-16(18(22)24)21(10-8-19)11-9-20/h4-7,16H,2-3,8-13H2,1H3 |
InChIキー |
AOTRTXDZUKMARS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |
正規SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |
同義語 |
3-(N,N-bis(2-chloroethyl)amino)-1-(4'-n-butoxyphenyl)pyrollidine-2,5-dione 3-NBCBPD alpha-(N,N-(bis(2-chloroethyl))amino)-N-(4-n-butoxyphenyl)pyrrolidin-2,5-dione CEABPD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



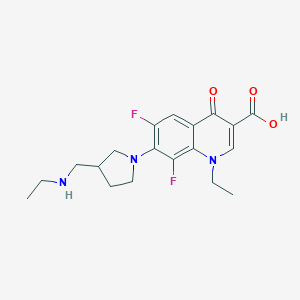
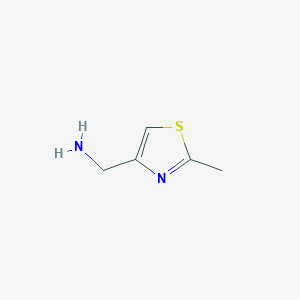
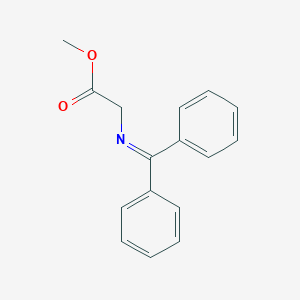
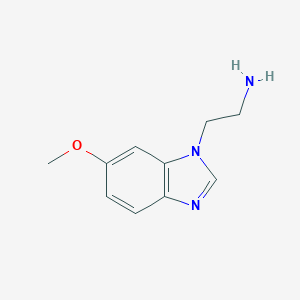
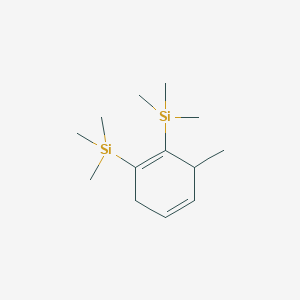
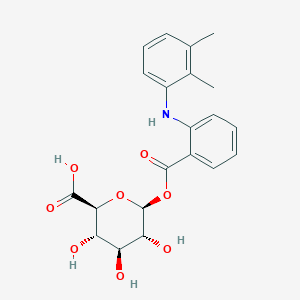
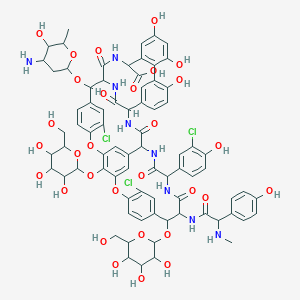
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
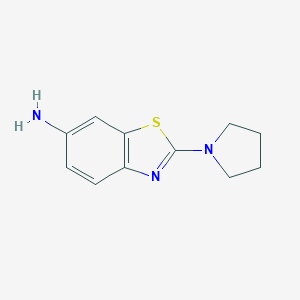
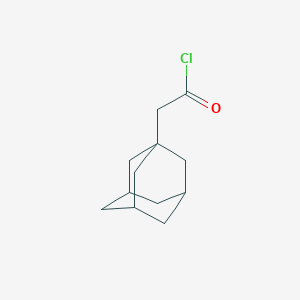
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)
